molecular formula C13H9ClN2OS B428809 3-(2-chlorophenyl)-2-methylthieno[3,2-d]pyrimidin-4(3H)-one

3-(2-chlorophenyl)-2-methylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B428809
M. Wt: 276.74g/mol
InChI Key: URKGZJLJQUAQRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-2-methylthieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C13H9ClN2OS and its molecular weight is 276.74g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >41.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H9ClN2OS

Molecular Weight

276.74g/mol

IUPAC Name

3-(2-chlorophenyl)-2-methylthieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C13H9ClN2OS/c1-8-15-10-6-7-18-12(10)13(17)16(8)11-5-3-2-4-9(11)14/h2-7H,1H3

InChI Key

URKGZJLJQUAQRI-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(=O)N1C3=CC=CC=C3Cl)SC=C2

Canonical SMILES

CC1=NC2=C(C(=O)N1C3=CC=CC=C3Cl)SC=C2

solubility

41.5 [ug/mL]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Methyl-thieno[3,2-d][1,3]oxazin-4-one (1.67 g, 10 mmol) and o-chloroaniline (2.1 mL, 20 mmol) were combined in acetic acid (20 mL) and refluxed for 4.5 hours. The reaction was partitioned between ethyl acetate and water. The two phase mixture was treated with sodium bicarbonate until the aqueous layer was basic and the phases were then separated. The aqueous phase was extracted with ethyl acetate and the combined organic layer was washed with water and brine, dried over sodium sulfate and concentrated to leave a brown oil. This residue was purified by flash chromatography on silica gel (30×150 mm). Elution with 10% and 20% ethyl acetate/hexane gave 1.42 g (51%) of 2-methyl-3-(2-chlorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one was isolated as a brown oil which solidified on standing.
Name
2-Methyl-thieno[3,2-d][1,3]oxazin-4-one
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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